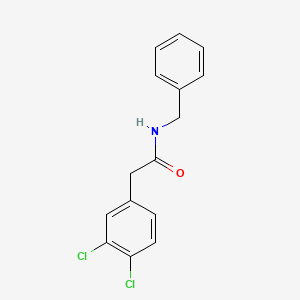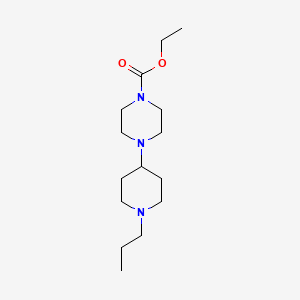
ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate, also known as EPPI, is a chemical compound with potential applications in scientific research. It is a piperazine derivative that has been found to have interesting pharmacological properties, including potential use as an antipsychotic agent. In
作用機序
Ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate acts as a dopamine receptor antagonist, which means that it blocks the action of dopamine in the brain. This mechanism of action is similar to that of other antipsychotic drugs, such as haloperidol and risperidone. By blocking dopamine receptors, ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate may help to reduce the symptoms of psychosis, such as delusions and hallucinations.
Biochemical and Physiological Effects:
ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of dopamine in the brain, which may help to reduce symptoms of psychosis. ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate has also been shown to increase the release of serotonin in the brain, which may help to improve mood and reduce anxiety. Additionally, ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate has been found to have anxiolytic effects in animal models, suggesting that it may have potential applications for the treatment of anxiety disorders.
実験室実験の利点と制限
Ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It has also been found to have low toxicity and minimal side effects in animal models. However, ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate has some limitations for use in lab experiments. It has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. Additionally, it has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate. One potential direction is to explore its potential therapeutic applications for the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Another potential direction is to investigate its effects on other neurotransmitter systems in the brain, such as the glutamate system. Additionally, further studies are needed to fully understand the safety and efficacy of ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate in humans, as well as its potential for drug development.
合成法
The synthesis method for ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate involves the reaction of 4-piperidone with propylamine, followed by reaction with ethyl chloroformate and piperazine. The resulting product is ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate, which can be purified through recrystallization. This synthesis method has been described in several research articles and has been found to be efficient and reliable.
科学的研究の応用
Ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have interesting pharmacological properties, including potential use as an antipsychotic agent. ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate has been shown to bind to dopamine receptors in the brain, which are involved in the regulation of mood, behavior, and cognition. This suggests that ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate may have potential therapeutic applications for the treatment of psychiatric disorders such as schizophrenia and bipolar disorder.
特性
IUPAC Name |
ethyl 4-(1-propylpiperidin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-3-7-16-8-5-14(6-9-16)17-10-12-18(13-11-17)15(19)20-4-2/h14H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXUFIKTERNZCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5060085.png)
![ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5060088.png)
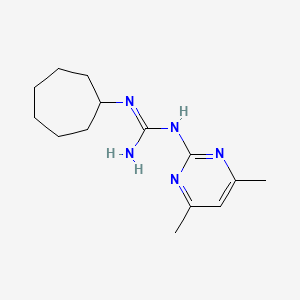
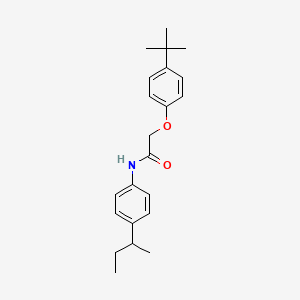

![N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B5060127.png)
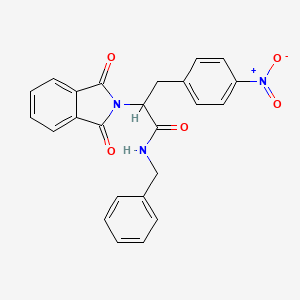
![methyl 4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5060131.png)
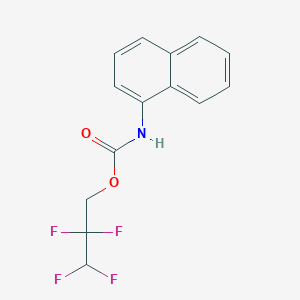

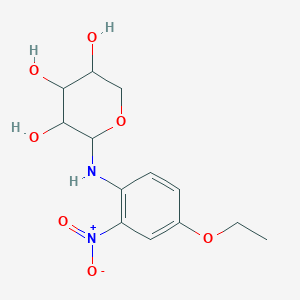
![5-(5-bromo-2-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5060172.png)
![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5060178.png)
